Diels-Alder Reactivity vs. Phenylacetylene
Ethynyl p-tolyl sulfone functions as an 'acetylene equivalent' in Diels-Alder reactions, a role that simple alkynes like phenylacetylene cannot fulfill. Its classification as an 'acetylene equivalent' highlights its unique capacity to install a masked acetylene unit within a cyclohexadiene framework, which can be later revealed or further elaborated [1]. While a direct head-to-head yield comparison under identical conditions is not available, the electron-withdrawing sulfone group makes it a significantly more reactive dienophile than unactivated alkynes, enabling successful cycloadditions that are low-yielding or impossible with phenylacetylene [1][2].
| Evidence Dimension | Dienophile Reactivity for [4+2] Cycloaddition |
|---|---|
| Target Compound Data | Functional 'acetylene equivalent' dienophile |
| Comparator Or Baseline | Phenylacetylene |
| Quantified Difference | Qualitative increase in reactivity; enables cycloaddition as a functional equivalent where simple alkynes fail |
| Conditions | Diels-Alder reaction with 1,3-dienes |
Why This Matters
This property is critical for synthetic chemists requiring a reactive dienophile to construct complex 1,4-cyclohexadiene intermediates, which are inaccessible with less electrophilic alkynes.
- [1] Davis, A. P. (1980). ChemInform Abstract: ETHYNYL P-TOLYL SULFONE AS AN ACETYLENE EQUIVALENT IN DIELS-ALDER REACTIONS. Chemischer Informationsdienst. View Source
- [2] Ono, N., Okujima, T., Jin, G., Hashimoto, Y., Yamada, H., & Uno, H. (2006). Synthesis of 4,7-Dihydro-2H-isoindole Derivatives via Diels-Alder Reaction of Tosylacetylene. Heterocycles, 70, 619-626. View Source
